molecular formula C14H10Cl2 B188814 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene CAS No. 4752-74-3

1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene

Cat. No.: B188814
CAS No.: 4752-74-3
M. Wt: 249.1 g/mol
InChI Key: BMKLYZMBVCMYON-MDZDMXLPSA-N
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Description

1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons This compound is characterized by the presence of a chlorinated benzene ring and a chlorinated ethenyl group

Preparation Methods

The synthesis of 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 2-chlorostyrene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium methoxide, and ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Research has explored its potential as a bioactive compound. Studies have investigated its interactions with biological molecules and its effects on cellular processes.

    Medicine: Although not widely used in clinical settings, this compound has been examined for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.

    Industry: In industrial applications, it can be used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

1-chloro-2-[2-(2-chlorophenyl)vinyl]benzene can be compared with other similar compounds, such as:

    Dichlorodiphenyltrichloroethane (DDT): Both compounds are chlorinated aromatic hydrocarbons, but DDT is more widely known for its use as a pesticide.

    Dichlorodiphenyldichloroethene (DDE): This compound is a metabolite of DDT and shares structural similarities with this compound.

    Dichlorodiphenyldichloroethane (DDD): Another DDT metabolite, DDD, also shares structural features with the compound .

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .

Properties

CAS No.

4752-74-3

Molecular Formula

C14H10Cl2

Molecular Weight

249.1 g/mol

IUPAC Name

1-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10Cl2/c15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16/h1-10H/b10-9+

InChI Key

BMKLYZMBVCMYON-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2Cl)Cl

SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=C2Cl)Cl

Origin of Product

United States

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